[4-[(dibutylamino)carbonyl]phenyl]Boronic acid
Description
[4-[(Dibutylamino)carbonyl]phenyl]boronic acid is an organoboron compound characterized by a phenyl ring substituted with a dibutylamino carbonyl group at the para position. This structural motif confers unique steric and electronic properties, making it valuable in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The dibutylamino group enhances lipophilicity, which can influence solubility, membrane permeability, and binding interactions in biological systems .
Properties
IUPAC Name |
[4-(dibutylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(10-8-13)16(19)20/h7-10,19-20H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOSLHSSMGIXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(CCCC)CCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(dibutylamino)carbonyl]phenyl]Boronic acid typically involves the reaction of 4-bromophenylboronic acid with dibutylamine in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-[(dibutylamino)carbonyl]phenyl]Boronic acid can undergo oxidation reactions to form or . Common oxidizing agents include and .
Reduction: Reduction reactions can convert this compound to its corresponding . Reducing agents such as are commonly used.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride.
Substitution: Bromine, chlorine.
Major Products Formed:
- Boronic esters
- Boronate esters
- Substituted phenyl derivatives
Scientific Research Applications
Chemistry: [4-[(dibutylamino)carbonyl]phenyl]Boronic acid is used as a building block in organic synthesis. Its ability to form reversible covalent bonds with diols makes it valuable in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used in the development of biosensors and drug delivery systems . Its boronic acid group can interact with saccharides and other biomolecules, enabling the detection and quantification of various analytes .
Medicine: neutron capture therapy for cancer treatment. Boronic acids can act as boron carriers, delivering boron atoms to tumor cells, which are then targeted by neutron radiation .
Industry: In the industrial sector, this compound is used in the production of advanced materials and catalysts . Its unique chemical properties make it suitable for various applications, including polymer synthesis and surface modification .
Mechanism of Action
The mechanism of action of [4-[(dibutylamino)carbonyl]phenyl]Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo condensation reactions with diols to form cyclic boronate esters . These reversible interactions are crucial for its applications in biosensing and drug delivery .
Comparison with Similar Compounds
Substituent Size and Steric Effects
- (4-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS 405520-68-5): Molecular Formula: C₉H₁₂BNO₃; MW: 193.01. The dimethylcarbamoyl group is smaller than dibutylamino, reducing steric hindrance. This facilitates faster reaction kinetics in Suzuki couplings but may lower selectivity in sterically constrained environments .
- 4-(2-Methoxyethylaminocarbonyl)benzeneboronic Acid (CAS 850589-34-3): Molecular Formula: C₁₀H₁₄BNO₄; MW: 223.03. The methoxyethyl group introduces moderate steric bulk and oxygen-based polarity, balancing reactivity and solubility. Its intermediate size allows for applications in both aqueous and organic phases .
Electronic Effects and Reactivity
- {4-[Methoxy(methyl)carbamoyl]phenyl}boronic Acid (CAS 179055-26-6): Molecular Formula: C₉H₁₂BNO₄; MW: 209.01. The methoxy(methyl)carbamoyl group is electron-donating, similar to dibutylamino, but its smaller size results in higher boronic acid acidity (pKa ~8.5 vs. ~9.2 for dibutylamino), enhancing reactivity in basic conditions .
- 4-(Methanesulfonylamino)phenylboronic Acid (CAS 380430-57-9): Molecular Formula: C₇H₁₀BNO₄S; MW: 223.04. The sulfonamide group is electron-withdrawing, reducing electron density on the boron atom. This decreases nucleophilicity in cross-coupling reactions compared to carbamoyl-substituted analogs .
Solubility and Lipophilicity
- [4-[(Dibutylamino)carbonyl]phenyl]boronic Acid: High logP (~3.5) due to the hydrophobic dibutyl chains, favoring membrane permeability but limiting aqueous solubility. Ideal for lipid-rich environments .
- 4-(N-Boc-amino)phenylboronic Acid (CAS 565814): Molecular Formula: C₁₁H₁₆BNO₄; MW: 237.05. The Boc group introduces temporary polarity (logP ~1.8), improving solubility for synthetic intermediates while retaining boronic acid reactivity .
Data Tables
Table 1. Key Physicochemical Properties
| Compound (CAS) | Molecular Formula | MW | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₃BNO₃ | 291.16 | ~3.5 | 2 (B-OH) | 4 |
| 405520-68-5 | C₉H₁₂BNO₃ | 193.01 | ~1.2 | 2 | 4 |
| 850589-34-3 | C₁₀H₁₄BNO₄ | 223.03 | ~0.8 | 3 | 5 |
| 179055-26-6 | C₉H₁₂BNO₄ | 209.01 | ~1.0 | 2 | 5 |
Biological Activity
[4-[(dibutylamino)carbonyl]phenyl]boronic acid, a compound with notable structural features, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological applications, particularly in drug delivery and targeting systems.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study demonstrated that boronic compounds can inhibit the growth of various cancer cell lines while maintaining the viability of healthy cells. For instance, when tested on prostate cancer cells (PC-3), the compound reduced cell viability significantly at concentrations as low as 5 µM, while healthy fibroblast cells showed higher viability rates under similar conditions .
Antimicrobial Properties
Boronic acids have also been evaluated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. The inhibition zones observed in these studies ranged from 7 mm to 13 mm, indicating moderate to strong antibacterial activity .
Antioxidant Activity
The antioxidant potential of boronic acids has been explored using various assays such as DPPH and ABTS. These studies suggest that compounds like this compound can effectively scavenge free radicals, thereby demonstrating protective effects against oxidative stress .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.
- Cellular Uptake : Studies have shown that modifications to boronic acids enhance their cellular uptake, which is crucial for their effectiveness as therapeutic agents .
- Targeting Specific Pathways : The compound may target pathways involved in cell proliferation and survival, contributing to its anticancer effects.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing [4-[(dibutylamino)carbonyl]phenyl]boronic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves borylation of pre-functionalized aromatic precursors. For example, analogous compounds like 4-(acetyl)phenyl boronic acid are synthesized via coupling reactions using trialkyl borates in solvents like tetrahydrofuran (THF) with catalysts such as magnesium . Optimizing reaction temperature, solvent polarity, and catalyst loading can enhance yields. Characterization via and NMR (e.g., δ 8.07 ppm for aromatic protons in DMSO) confirms structural integrity .
Q. How can researchers validate the structural and electronic properties of this boronic acid derivative experimentally and computationally?
- Methodological Answer : Combine experimental techniques (NMR, IR) with Density Functional Theory (DFT) calculations. For instance, B3LYP/6-31G* level DFT simulations predict vibrational frequencies and NMR chemical shifts, which can be cross-validated with experimental data . Discrepancies >5% between calculated and observed NMR shifts (e.g., carbonyl carbons at ~167 ppm) may indicate solvation effects requiring explicit solvent modeling .
Advanced Research Questions
Q. How do steric and electronic factors influence the binding affinity of this compound to diols or biological targets?
- Methodological Answer : Potentiometric titration studies on analogous phenyl boronic acids reveal that steric hindrance from substituents (e.g., dibutylamino groups) destabilizes boronate ester formation by ~2–3 kcal/mol. Electrostatic repulsion from proximal anionic groups (e.g., carboxylates) further reduces binding. Computational docking (e.g., AutoDock Vina) with explicit solvation can model these interactions .
Q. What strategies resolve contradictions in observed vs. predicted reactivity of this compound in Suzuki-Miyaura coupling?
- Methodological Answer : Discrepancies often arise from solvent-dependent boronic acid protodeboronation. Use NMR to monitor boronate stability under coupling conditions (e.g., aqueous DMF vs. anhydrous THF). If experimental yields diverge from DFT-predicted pathways (B3LYP/6-31G*), evaluate alternative transition states or base effects .
Q. How can DFT simulations guide the design of derivatives with enhanced selectivity for glycosylated biomarkers?
- Methodological Answer : DFT (B3LYP/6-311++G**) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for diol binding. Modifying the dibutylamino group’s electron-withdrawing capacity (e.g., via nitro substitution) can tune binding energy by 10–15 kJ/mol. Validate with isothermal titration calorimetry (ITC) .
Data Analysis & Experimental Design
Q. What experimental controls are critical when studying pH-dependent binding of this boronic acid to saccharides?
- Methodological Answer : Include (1) a boronic acid-free control to account for non-specific interactions and (2) a pH buffer series (pH 3–9) to map binding thermodynamics. For example, potentiometric titrations of phenyl boronic acids show stable complexes at pH > 7.5, while α-hydroxy acids retain binding at pH < 3 due to tetrahedral boronate stabilization .
Q. How should researchers interpret conflicting conductance data in single-molecule junction studies involving this compound?
- Methodological Answer : Conductance histograms (e.g., 2D heatmaps under 100–200 mV) may show multiple peaks due to competing binding conformations. Apply principal component analysis (PCA) to distinguish dominant conductance states. For instance, oxidative coupling under electric potential can shift preferred binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
